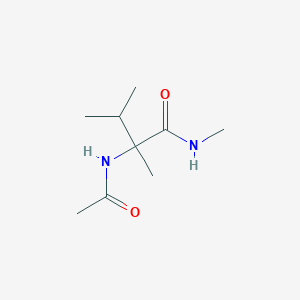
N~2~-Acetyl-N,3-dimethylisovalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Acetyl-N,3-dimethylisovalinamide: is an organic compound with the molecular formula C8H16N2O2 It is a derivative of isovalinamide, characterized by the presence of an acetyl group and two methyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N,3-dimethylisovalinamide typically involves the acetylation of N,3-dimethylisovalinamide. The process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of N2-Acetyl-N,3-dimethylisovalinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: N2-Acetyl-N,3-dimethylisovalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N2-Acetyl-N,3-dimethylisovalinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its acetyl group can mimic natural substrates, making it useful in biochemical assays.
Medicine: N2-Acetyl-N,3-dimethylisovalinamide has potential applications in drug development. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of N2-Acetyl-N,3-dimethylisovalinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-Acetylisovalinamide: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Dimethylisovalinamide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N-Acetyl-N-methylisovalinamide: Contains only one methyl group on the nitrogen atom.
Uniqueness: N2-Acetyl-N,3-dimethylisovalinamide is unique due to the presence of both an acetyl group and two methyl groups on the nitrogen atoms. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with proteins also sets it apart from similar compounds.
Propriétés
Numéro CAS |
176039-45-5 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-acetamido-N,2,3-trimethylbutanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)9(4,8(13)10-5)11-7(3)12/h6H,1-5H3,(H,10,13)(H,11,12) |
Clé InChI |
BKSUEWQIZCSZAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


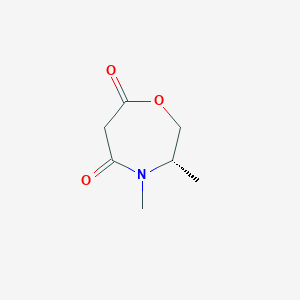
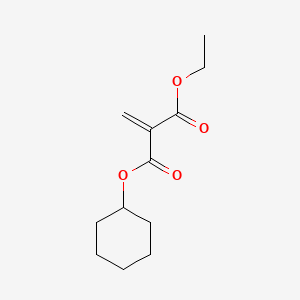
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)

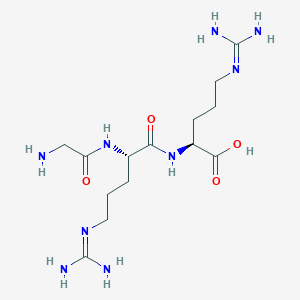
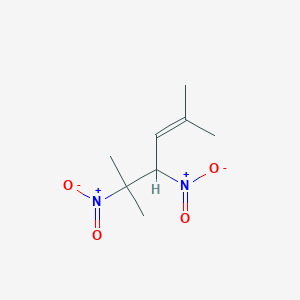
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)


![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
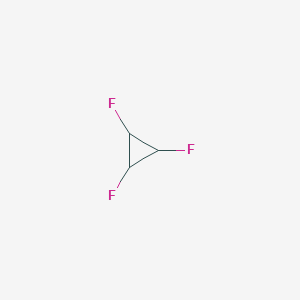
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
